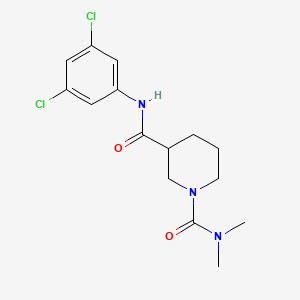![molecular formula C15H20N4O2 B5330618 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine, also known as MP-10, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Mechanism of Action
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine acts by binding to the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Binding of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine to the receptor leads to the opening of the channel, which allows the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling events that ultimately lead to the various physiological effects of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine.
Biochemical and Physiological Effects:
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of immune function. Specifically, 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been found to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes such as reward, motivation, and attention. Additionally, 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been found to regulate the expression of various genes involved in inflammation and immune function, suggesting that it may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine is its selectivity for the α7 nAChR, which allows for precise modulation of this receptor without affecting other receptors in the brain. Additionally, 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been found to have a long half-life in vivo, which allows for sustained activation of the receptor. However, one limitation of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine is its relatively low potency compared to other α7 nAChR agonists, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine. One area of interest is the potential use of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine may have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic applications of 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine and to develop more potent and selective agonists of the α7 nAChR.
Synthesis Methods
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine can be synthesized using a variety of methods, including the reaction of 2-bromo-5-chloropyridine with 2-pyrrolidinemethanol in the presence of a base, followed by the reaction of the resulting compound with 3-(2-methoxyethyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting product can then be purified using various techniques, such as column chromatography.
Scientific Research Applications
2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been widely used in scientific research due to its ability to selectively activate certain receptors in the brain. Specifically, 2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine has been found to be a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning and memory, attention, and inflammation.
properties
IUPAC Name |
3-(2-methoxyethyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-20-10-7-14-17-15(21-18-14)11-19-9-4-6-13(19)12-5-2-3-8-16-12/h2-3,5,8,13H,4,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSPVWJTLBYCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2CCCC2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3'-fluoro-4-biphenylyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330544.png)
![2-cyclopentyl-N-[(6-methylquinolin-5-yl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330550.png)
![N-(2,3-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330552.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)

![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)